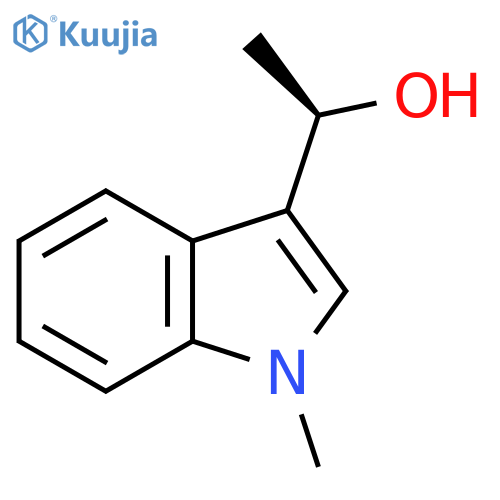

Cas no 1568246-83-2 ((1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol)

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol

- (αR)-α,1-Dimethyl-1H-indole-3-methanol

- AKOS021077451

- EN300-1826355

- 1568246-83-2

-

- インチ: 1S/C11H13NO/c1-8(13)10-7-12(2)11-6-4-3-5-9(10)11/h3-8,13H,1-2H3/t8-/m1/s1

- InChIKey: LBTJFZTYFHFNBZ-MRVPVSSYSA-N

- ほほえんだ: O[C@H](C)C1=CN(C)C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 175.099714038g/mol

- どういたいしつりょう: 175.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 25.2Ų

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1826355-0.25g |

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol |

1568246-83-2 | 0.25g |

$708.0 | 2023-09-19 | ||

| Enamine | EN300-1826355-1.0g |

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol |

1568246-83-2 | 1g |

$1256.0 | 2023-06-02 | ||

| Enamine | EN300-1826355-1g |

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol |

1568246-83-2 | 1g |

$770.0 | 2023-09-19 | ||

| Enamine | EN300-1826355-5g |

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol |

1568246-83-2 | 5g |

$2235.0 | 2023-09-19 | ||

| Enamine | EN300-1826355-0.1g |

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol |

1568246-83-2 | 0.1g |

$678.0 | 2023-09-19 | ||

| Enamine | EN300-1826355-0.5g |

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol |

1568246-83-2 | 0.5g |

$739.0 | 2023-09-19 | ||

| Enamine | EN300-1826355-2.5g |

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol |

1568246-83-2 | 2.5g |

$1509.0 | 2023-09-19 | ||

| Enamine | EN300-1826355-0.05g |

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol |

1568246-83-2 | 0.05g |

$647.0 | 2023-09-19 | ||

| Enamine | EN300-1826355-10.0g |

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol |

1568246-83-2 | 10g |

$5405.0 | 2023-06-02 | ||

| Enamine | EN300-1826355-5.0g |

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol |

1568246-83-2 | 5g |

$3645.0 | 2023-06-02 |

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol 関連文献

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-olに関する追加情報

Introduction to (1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol (CAS No. 1568246-83-2)

(1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol (CAS No. 1568246-83-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and biological properties. This compound, often referred to as a chiral alcohol, is characterized by its asymmetric carbon center, which imparts distinct stereochemical features that can influence its biological activity and interactions with various biological targets.

The molecular structure of (1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol consists of an indole ring substituted with a methyl group at the 1-position and an ethyl alcohol group attached to the 3-position. The presence of the chiral center at the 1-position of the ethyl alcohol moiety is crucial for its potential applications in drug development, particularly in the design of enantiomerically pure compounds that can exhibit enhanced efficacy and reduced side effects.

Recent studies have highlighted the potential of (1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.

In addition to its anti-inflammatory properties, (1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol has also shown potential as an antioxidant agent. Studies have indicated that it can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress and damage. This property is particularly relevant in conditions where oxidative stress plays a significant role, such as neurodegenerative diseases and cardiovascular disorders.

The pharmacokinetic profile of (1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol has been extensively studied to understand its behavior in biological systems. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its therapeutic utility. For example, it has been found to have good oral bioavailability and a reasonable half-life, making it suitable for chronic administration.

In terms of safety, preclinical studies have demonstrated that (1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol is well-tolerated at therapeutic doses with minimal adverse effects. However, as with any new compound, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects. Current Phase I clinical trials are underway to assess the safety and pharmacokinetics of this compound in healthy volunteers.

The synthesis of (1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol has been optimized using various synthetic routes to ensure high enantiomeric purity and yield. One common approach involves the use of chiral catalysts or chiral auxiliaries to control the stereochemistry during the synthesis process. These methods have been refined to produce large quantities of the compound with high purity, making it feasible for large-scale production and commercialization.

In conclusion, (1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol (CAS No. 1568246-83-2) is a promising chiral compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its anti-inflammatory and antioxidant properties, make it a valuable candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases.

1568246-83-2 ((1R)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol) 関連製品

- 2679801-93-3((2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole)

- 2680587-25-9(3-(1H-indol-6-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1871986-74-1({1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol)

- 1314677-99-0(2-3-(difluoromethyl)phenyl-2-methylpropanoic acid)

- 2248325-95-1(tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)

- 2228347-04-2(4-(hydrazinylmethyl)-2-methoxy-6-nitrophenol)

- 78761-26-9(D(-)-Ac-α-phenylglycinol)

- 1803480-53-6(3-Amino-5-cyano-4-methoxy-2-(trifluoromethoxy)pyridine)

- 151890-10-7(3,5-Diisothiocyanatobenzoic Acid)

- 313480-22-7(1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one)